

Metabolic Mechanism of Lactate and Starch on Fumonisin B2 Production

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Compound Focus: Fumonisin B2

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Core Regulatory Mechanism

The synergistic effect of lactate and starch on **fumonisin B2** (FB2) production in *A. niger* is primarily mediated through fundamental shifts in the fungus's primary metabolic pathways, creating a biochemical environment that favors mycotoxin synthesis [1] [2].

Key Hypothesis: FB2 production in *A. niger* is regulated by intracellular acetyl-CoA levels [1]. The combination of starch and lactate pushes carbon flux toward increased acetyl-CoA generation, while simultaneously ensuring adequate NADPH regeneration capacity to support the energy-intensive polyketide synthesis required for fumonisin production [1] [2].

The diagram below illustrates how lactate and starch co-metabolism redirects central carbon metabolism to enhance **fumonisin B2** production:

Figure 1: Metabolic pathway illustrating how lactate and starch co-metabolism enhances fumonisin B2 production through increased acetyl-CoA and NADPH availability.

Proteomic Evidence Supporting the Mechanism

Proteome analysis of *A. niger* grown on starch-lactate media revealed significant differential expression of 59 protein spots compared to single substrate conditions [1] [2]. The table below summarizes the key metabolic enzymes affected and their functional significance in fumonisin biosynthesis:

Table 1: Proteomic Changes in *A. niger* Grown on Starch-Lactate Medium

Metabolic Pathway	Specific Enzymes/Proteins Affected	Functional Significance for FB2 Production
Pentose Phosphate Pathway	Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase [1] [2]	Increased NADPH regeneration capacity for polyketide synthesis and oxidative stress protection
Pyruvate Metabolism	Lactate dehydrogenase, Pyruvate carboxylase [1] [2]	Enhanced conversion of lactate to pyruvate, increasing acetyl-CoA precursors
Tricarboxylic Acid (TCA) Cycle	Citrate synthase, Aconitase, Isocitrate dehydrogenase [1] [2]	Modified flux through TCA cycle, directing carbon toward acetyl-CoA
Ammonium Assimilation	Glutamate dehydrogenase, Glutamine synthetase [1] [2]	Nitrogen metabolism coordination with enhanced carbon flux
Fatty Acid Biosynthesis	Acetyl-CoA carboxylase, Fatty acid synthase [1] [2]	Competition for acetyl-CoA pool, potentially regulated to favor FB2 production
Oxidative Stress Protection	Catalase, Superoxide dismutase [1] [2]	Enhanced capacity to manage reactive oxygen species generated during metabolic activity

Experimental Evidence and Production Quantification

Quantitative Production Data Across Substrates

The effect of lactate and starch on FB2 production is not only significant but also consistent across different growth substrates. Research has demonstrated substantial variation in production levels depending on the fungal strain, growth medium, and incubation time [3].

Table 2: FB2 Production by *A. niger* with Different Industrial Applications

Strain Function	Number of Strains	FB2 Production Range (µg/kg)	Optimal Substrate	Maximum Reported FB2
Saccharifying Enzyme Producers	13	3,553–10,270 [3]	Corn (Day 14)	10,270 µg/kg [3]
Organic Acid Producers	6	1,059–12,036 [3]	Wheat bran (Day 7)	17,339 µg/kg [3]
Tannase Producers	7	3–30 [3]	Wheat bran	30 µg/kg [3]
β-galactosidase Producers	1	2–222 [3]	Wheat bran	222 µg/kg [3]

Time Course of FB2 Production

The production of FB2 is dynamic and time-dependent, with optimal harvest times varying by substrate [3]:

- **Corn:** Peak FB2 production occurs around day 14, followed by a gradual decrease [3]
- **Rice:** Steady increase throughout incubation, reaching maximum by day 28 [3]
- **Wheat bran:** Consistent increase over time, with highest levels at day 28 [3]

The lactate-starch combination typically produces FB2 levels 2-3 times higher than starch alone, with statistically significant differences observed at 66, 92, and 118 hours post-inoculation [2].

Strain-Specific Production Variability

Significant differences exist in FB2 production capability among industrial *A. niger* strains [3]:

- **Distribution of high producers:** 22% of tested strains produced >10,000 µg/kg on corn [3]
- **Maximum observed production:** 70,488 µg/kg on corn by high-producing strains [3]
- **Consistent production pattern:** All tested strains produced exclusively FB2, without FB1 or FB3 [3]

Detailed Experimental Protocols

Culture Conditions for Enhanced FB2 Production

Based on optimized laboratory production methods, the following protocol ensures high FB2 yields [2] [4]:

Growth Medium Composition:

- **Base Medium:** Czapek Yeast Autolysate agar with modifications [2]
- **Carbon Sources:** 3% starch + 3% lactate (optimal combination) [2]
- **Nitrogen Source:** Nitrate [2]
- **Additional Components:** Amino acids, vitamins, minerals, trace metals [2]

Incubation Conditions:

- **Temperature:** 22-29°C (strain-dependent) [4]
- **Duration:** 14-28 days (substrate-dependent) [3]
- **Physical Conditions:** Surface culture on solid medium [2]

Analytical Method for FB2 Quantification

Sample Preparation:

- **Extraction:** Modified micro-scale extraction procedure suitable for detection of multiple secondary metabolites [2]
- **Sampling:** Plug sampling from surface culture, including both mycelia and diffusion into medium [2]
- **Coverage:** Method enables detection of FB2 and 11 other secondary metabolites simultaneously [2]

Industrial and Safety Implications

Strain Selection for Industrial Processes

The significant variation in FB2 production among industrially utilized *A. niger* strains highlights critical safety considerations [3]:

- **High-risk strains:** Saccharifying enzyme and organic acid producers demonstrate highest FB2 production capacity [3]
- **Lower-risk strains:** Tannase and β -galactosidase producers show minimal FB2 production [3]

- **Regulatory need:** Mandatory evaluation of FB2 production capability before industrial application in food processing [3]

Specificity of the Lactate Effect

The lactate-mediated enhancement of secondary metabolism shows remarkable specificity [2]:

- **Metabolites significantly increased:** FB2, FB4, orlandin, desmethylkotanin, pyranonigrin A [2]
- **Metabolites unaffected:** Ochratoxin A, ochratoxin alpha, malformin A, malformin C, kotanin, aurasperone B, tensidol B [2]
- **Differential regulation:** Indicates absence of common global regulator for all secondary metabolites under these conditions [2]

Key Research Recommendations

- **Strain Evaluation:** Implement comprehensive FB2 production screening for all *A. niger* strains intended for industrial applications [3]
- **Metabolic Engineering:** Target acetyl-CoA metabolism for strategic reduction of FB2 production in industrial strains [1]
- **Process Optimization:** Consider substrate composition and cultivation time to minimize mycotoxin accumulation in fermentation products [3]
- **Alternative Strains:** Explore *Aspergillus brasiliensis* as a potential safer production host, as it is unable to produce fumonisins and ochratoxins [5]

References

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